An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate
An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary source of information for the synthesis and subsequent reactions of Ethyl 2-nitrothiophene-3-acetate detailed in this guide is a retracted scientific publication.[1][2][3] While this document is compiled to fulfill the request for a technical guide based on available information, the retraction of the source article raises serious concerns about the validity and reliability of the experimental data and protocols. Users are strongly advised to exercise extreme caution and independently verify all information before attempting any experimental work based on this guide.
Chemical Structure and Identification
Ethyl 2-nitrothiophene-3-acetate is a substituted thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Due to its likely transient nature in multi-step syntheses, dedicated entries in major chemical databases like PubChem or a specific CAS number have not been readily identified in the public domain.
Chemical Structure:
The chemical structure of Ethyl 2-nitrothiophene-3-acetate is characterized by a thiophene ring substituted with a nitro group at the 2-position and an ethyl acetate group at the 3-position.
Molecular Formula: C₈H₉NO₄S
Canonical SMILES: CCOC(=O)CC1=C(SC=C1)--INVALID-LINK--[O-]
** IUPAC Name:** ethyl 2-(2-nitrothiophen-3-yl)acetate
Physicochemical and Spectroscopic Data
Detailed experimental data for Ethyl 2-nitrothiophene-3-acetate is not widely available, likely due to its use as an unisolated intermediate. The following table summarizes the kind of data that would be relevant for this compound.
| Property | Value | Reference |
| Molecular Weight | 215.23 g/mol | Calculated |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| ¹H NMR | Not Reported | - |
| ¹³C NMR | Not Reported | - |
| IR Spectroscopy | Not Reported | - |
| Mass Spectrometry | Not Reported | - |
Synthesis and Subsequent Reactions
Ethyl 2-nitrothiophene-3-acetate is synthesized and subsequently used as a precursor for the formation of other heterocyclic structures. The reaction pathway involves the reduction of the nitro group to an amine, followed by intramolecular cyclization.
Synthetic Pathway Overview
The overall synthetic route starting from the precursor to Ethyl 2-nitrothiophene-3-acetate is depicted below.
Caption: Synthetic pathway from Ethyl thiophene-3-acetate.
Experimental Protocols
The following experimental protocols are based on information inferred from a retracted publication and should be treated with caution.[1][4]
Step 1: Synthesis of Ethyl 2-nitrothiophene-3-acetate
A detailed experimental protocol for the synthesis of Ethyl 2-nitrothiophene-3-acetate is not available in the public domain. However, a plausible method would involve the nitration of Ethyl thiophene-3-acetate. The reaction would likely be carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or acetyl nitrate, in an appropriate organic solvent at a controlled temperature.
Step 2: Reduction of Ethyl 2-nitrothiophene-3-acetate to Ethyl 2-aminothiophene-3-acetate
The reduction of the nitro group to an amine is a common transformation in organic synthesis. The retracted paper suggests the use of a Chitosan-ZnO-α-Fe₂O₃ hybrid nanocatalyst for this step.[1]
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Reaction Mixture: A solution of Ethyl 2-nitrothiophene-3-acetate in a suitable solvent.
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Catalyst: Chitosan-ZnO-α-Fe₂O₃ nanocatalyst.
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Procedure: The reaction is likely carried out by stirring the reaction mixture in the presence of the catalyst under a hydrogen atmosphere or using a hydrogen source like sodium borohydride. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude product, which may be purified by column chromatography.
Step 3: Intramolecular Cyclization to 4,6-dihydrothieno[2,3-b]pyrrol-5-one
The final step is the intramolecular cyclization of Ethyl 2-aminothiophene-3-acetate to form the tricyclic product.
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Reaction Conditions: This cyclization is likely promoted by heating the Ethyl 2-aminothiophene-3-acetate, possibly in the presence of a base or acid catalyst, to facilitate the intramolecular amide bond formation with the elimination of ethanol.
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Work-up: The product, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, would be isolated and purified using standard techniques such as recrystallization or column chromatography.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of the starting material to the characterization of the final products.
Caption: Experimental workflow for synthesis and analysis.
Applications in Research and Drug Development
Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold, in particular, is a common building block for the synthesis of compounds with a wide range of biological activities. The synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one from Ethyl 2-nitrothiophene-3-acetate provides access to a novel heterocyclic system that could be further functionalized to create libraries of compounds for screening in drug discovery programs. The thieno[2,3-b]pyrrole core is an isostere of indole, a privileged scaffold in medicinal chemistry, suggesting that derivatives of this system may exhibit interesting biological properties.
Conclusion
Ethyl 2-nitrothiophene-3-acetate is a valuable, albeit likely transient, intermediate in the synthesis of more complex heterocyclic molecules. While a detailed and verified experimental protocol for its synthesis and characterization is currently lacking in the peer-reviewed literature due to the retraction of a key publication, the synthetic pathway outlined provides a logical route for its formation and subsequent transformation. Researchers interested in this and related compounds are strongly encouraged to perform their own route validation and thorough characterization of all intermediates and final products. The development of robust and reproducible synthetic methods for this and similar thiophene derivatives will be crucial for exploring their potential in drug discovery and materials science.
